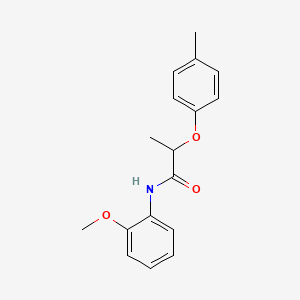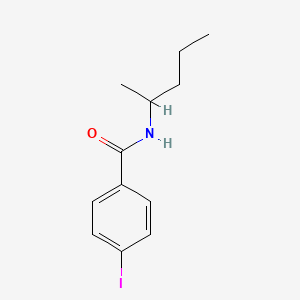
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic that has been widely used for pain management. ODT has been found to be more potent than its parent compound, tramadol, and has a longer half-life, making it a more effective painkiller.
Wirkmechanismus
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide exerts its analgesic effect by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the inhibition of pain transmission and the release of dopamine, which produces a feeling of euphoria. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide also has an inhibitory effect on the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of endogenous opioids, such as beta-endorphins, which may contribute to its analgesic effect. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has also been found to increase the release of dopamine, which may explain its potential for abuse. Additionally, N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has been shown to have a number of cardiovascular effects, including the potential to decrease blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has a number of advantages for lab experiments. It is a potent and effective analgesic, making it useful for studying pain management. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has also been found to have antidepressant and anxiolytic properties, making it useful for studying these conditions. However, N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide is a controlled substance and has the potential for abuse, which may limit its use in certain lab settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide. One potential area of study is the development of new formulations that reduce the potential for abuse. Another area of research is the investigation of N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide's potential for the treatment of depression and anxiety. Additionally, there is a need for further research on the cardiovascular effects of N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide, as well as its potential for drug interactions.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has been extensively studied for its analgesic properties. It has been found to be effective in managing pain in various conditions, including postoperative pain, cancer pain, and neuropathic pain. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has also been studied for its potential use in the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-8-10-14(11-9-12)21-13(2)17(19)18-15-6-4-5-7-16(15)20-3/h4-11,13H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLUQKWYOOOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-butyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B4233975.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diphenylacetamide](/img/structure/B4233981.png)
![N-cyclohexyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233982.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B4233991.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-cyclohexyl-3-methylbenzenesulfonamide](/img/structure/B4234001.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N'-(3-nitrophenyl)urea](/img/structure/B4234009.png)
![5-(4-methoxyphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4234012.png)
![N-(2-furylmethyl)-2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzamide](/img/structure/B4234027.png)
![1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4234034.png)

![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-fluorobenzamide](/img/structure/B4234042.png)
![ethyl 4-(3-{[1-(3-chlorobenzoyl)-4-piperidinyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4234045.png)
![1-[3-(dipropylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4234055.png)
![methyl 4-[4-(2-anilino-2-oxoethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4234057.png)